Cas no 1053-49-2 (2,4,6(1H,3H,5H)-Pyrimidinetrione,1,5-dicyclohexyl-3-phenyl-)

2,4,6(1H,3H,5H)-Pyrimidinetrione,1,5-dicyclohexyl-3-phenyl- structure
1053-49-2 structure
Product Name:2,4,6(1H,3H,5H)-Pyrimidinetrione,1,5-dicyclohexyl-3-phenyl-
CAS No:1053-49-2
MF:C22H28N2O3
MW:368.469326019287
CID:146699
PubChem ID:13982
Update Time:2025-04-19

2,4,6(1H,3H,5H)-Pyrimidinetrione,1,5-dicyclohexyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,1,5-dicyclohexyl-3-phenyl-
    • 1,5-dicyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione
    • 1,5-Dicyclohexyl-3-phenylbarbituric acid
    • 1,5-Dicyclohexyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 1,5-dicyclohexyl-3-phenyl-pyrimidine-2,4,6-trione
    • 1-Phenyl-3,5-dicyclohexyl-barbitursaeure
    • AC1L22W5
    • BARBITURIC ACID, 1,5-DICYCLOHEXYL-3-PHENYL-
    • BRN 0767446
    • CTK8G5034
    • LS-24146
    • DTXSID90909412
    • 1053-49-2
    • Inchi: 1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2,6-7,12-13,16,18-19H,1,3-5,8-11,14-15H2
    • InChI Key: MSVVAFKSLYXQNS-UHFFFAOYSA-N
    • SMILES: O=C1C(C(N(C2C=CC=CC=2)C(N1C1CCCCC1)=O)=O)C1CCCCC1

Computed Properties

  • Exact Mass: 368.21014
  • Monoisotopic Mass: 368.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.7A^2
  • XLogP3: 5.3

Experimental Properties

  • Density: 1.218
  • Boiling Point: 496.4°C at 760 mmHg
  • Flash Point: 204.2°C
  • Refractive Index: 1.588
  • PSA: 57.69
  • LogP: 4.51390
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